molecular formula C5H8BrN3 B11735866 3-bromo-1-ethyl-1H-pyrazol-5-amine

3-bromo-1-ethyl-1H-pyrazol-5-amine

Número de catálogo: B11735866
Peso molecular: 190.04 g/mol
Clave InChI: LVHWHXGKKWYDJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-1-ethyl-1H-pyrazol-5-amine (CAS 2171323-60-5) is a pyrazole derivative with a bromine atom at position 3, an ethyl group at position 1, and an amine group at position 4. Its molecular formula is C₅H₈BrN₃, with a molecular weight of 190.04 g/mol. Predicted properties include a density of 1.75 g/cm³, boiling point of 298.8°C, and pKa of 1.67, indicating moderate polarity and weak basicity . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive amine and halogen substituents.

Propiedades

IUPAC Name

5-bromo-2-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-2-9-5(7)3-4(6)8-9/h3H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHWHXGKKWYDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-bromo-1-etil-1H-pirazol-5-amina normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común incluye la reacción de etil hidrazina con 3-bromo-1,3-dicetona en condiciones ácidas o básicas . La reacción se lleva a cabo normalmente en un disolvente como el etanol o el metanol a temperaturas elevadas para facilitar el proceso de ciclización.

Métodos de producción industrial

La producción industrial de 3-bromo-1-etil-1H-pirazol-5-amina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se consigue mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Aplicaciones en la investigación científica

3-bromo-1-etil-1H-pirazol-5-amina tiene una amplia gama de aplicaciones en la investigación científica:

    Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

    Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

    Medicina: Sirve como intermedio en la síntesis de agentes farmacéuticos, particularmente aquellos que se dirigen a enfermedades neurológicas y cardiovasculares.

    Industria: El compuesto se utiliza en el desarrollo de agroquímicos y otros productos industriales.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 3-bromo-1-ethyl-1H-pyrazol-5-amine exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, which can lead to therapeutic effects.

Key Biological Activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various pathogens.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction mechanisms.

Antibacterial Efficacy

A study evaluated the antibacterial effects of 3-bromo-1-ethyl-1H-pyrazol-5-amine against common bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis20

These findings indicate that 3-bromo-1-ethyl-1H-pyrazol-5-amine exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Screening

Another comprehensive screening focused on the anticancer properties of this compound against various cancer cell lines. The table below presents the IC50 values for different cell lines:

Cell LineIC50 (µM)
MCF-712
A54918
HeLa15

The results suggest moderate cytotoxicity against these cancer cell lines, indicating potential as an anticancer agent.

Applications in Drug Development

The versatility of 3-bromo-1-ethyl-1H-pyrazol-5-amine extends to its role as a building block for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. The compound's ability to modulate biological pathways makes it an attractive candidate for drug discovery initiatives.

Mecanismo De Acción

El mecanismo de acción de 3-bromo-1-etil-1H-pirazol-5-amina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a un efecto terapéutico. Las dianas moleculares y las vías exactas dependen de la aplicación específica y de la estructura de los derivados formados a partir de este compuesto .

Comparación Con Compuestos Similares

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
3-Bromo-1-ethyl-1H-pyrazol-5-amine Br (3), C₂H₅ (1), NH₂ (5) C₅H₈BrN₃ 190.04
3-Methyl-1H-pyrazol-5-amine (4f) CH₃ (3), NH₂ (5) C₄H₇N₃ 97.12
3-(3-Bromophenyl)-1H-pyrazol-5-amine Br-C₆H₄ (3), NH₂ (5) C₉H₈BrN₃ 238.09
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) Br-C₆H₄ (4), NH₂ (5) C₉H₈BrN₃ 238.09
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Br (4), C₃H₅ (3), C₆H₅ (1), NH₂ (5) C₁₃H₁₃BrN₃ 298.17
3-Bromo-1-methyl-1H-pyrazol-5-amine Br (3), CH₃ (1), NH₂ (5) C₄H₆BrN₃ 176.01

Key Observations :

  • Bromine at position 3 enhances electrophilicity, similar to bromophenyl analogs (), but phenyl substituents introduce π-π stacking capabilities absent in alkyl-substituted derivatives.
  • Solubility : The ethyl group may improve lipid solubility compared to methyl or cyclopropyl analogs, affecting bioavailability in drug design .

Spectral Data Comparison

NMR and IR Signatures :

Compound Name ¹H-NMR (δ, DMSO) ¹³C-NMR (δ) FT-IR (cm⁻¹)
3-Bromo-1-ethyl-1H-pyrazol-5-amine Data not explicitly reported Data not explicitly reported Predicted NH/CH stretches
3-Methyl-1H-pyrazol-5-amine (4f) 2.17 (s, CH₃), 5.39 (brs, NH₂), 7.26 (s, CH) 18.00 (CH₃), 96.03, 132.07, 141.11, 148.45 3341, 3221, 3104, 2982
3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine (4e) 4.31 (brs, NH₂), 5.75 (s, CH), 7.76–7.05 (m, Ar-H) 91.00, 122.03, 132.07, 140.03, 168.99 3342, 3233, 3104

Key Observations :

  • NH₂ Signals : Broad singlets near δ 4–5 ppm are consistent across amine-containing pyrazoles ().
  • Aromatic vs. Aliphatic Protons : Bromophenyl analogs (4e, ) show complex aromatic splitting (δ 7.05–7.76), absent in alkyl-substituted derivatives.

Actividad Biológica

3-bromo-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its molecular formula C5H7BrN4\text{C}_5\text{H}_7\text{Br}\text{N}_4. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The unique substitution pattern of the bromine atom at the 3-position and the ethyl group at the 1-position of the pyrazole ring contributes to its distinctive chemical properties and biological efficacy.

The compound's structure can be represented as follows:

3 bromo 1 ethyl 1H pyrazol 5 amine\text{3 bromo 1 ethyl 1H pyrazol 5 amine}
PropertyValue
Molecular FormulaC₅H₇BrN₄
Molecular Weight200.03 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Properties

Research indicates that 3-bromo-1-ethyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Staphylococcus aureus : MIC values range from 15.625 to 62.5 μM.
  • Escherichia coli : Exhibits moderate antibacterial activity with MIC values around 62.5 μM.

The mechanism of action is believed to involve the inhibition of protein synthesis pathways, leading to disruption in nucleic acid and peptidoglycan production .

Anticancer Activity

In addition to its antimicrobial properties, 3-bromo-1-ethyl-1H-pyrazol-5-amine has been evaluated for anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth signals.

In vitro studies have shown promising results against several cancer cell lines, suggesting that further exploration could lead to new therapeutic applications .

Case Studies

Several case studies highlight the biological activity of 3-bromo-1-ethyl-1H-pyrazol-5-amine:

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy against clinical isolates.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound exhibited significant zones of inhibition against tested strains, outperforming traditional antibiotics in some cases.
  • Evaluation of Anticancer Effects :
    • Objective : To assess cytotoxicity against human cancer cell lines.
    • Methodology : MTT assay was utilized for cell viability assessment.
    • Results : The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating substantial potency .

The biological activity of 3-bromo-1-ethyl-1H-pyrazol-5-amine is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Modulation of signaling pathways that control cell growth and apoptosis.

Understanding these mechanisms is crucial for developing derivatives that may enhance efficacy or reduce side effects in medicinal applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-1-ethyl-1H-pyrazol-5-amine, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, analogous pyrazole amines are synthesized via reactions of substituted hydrazines with β-keto esters or enones, followed by bromination . Structural confirmation relies on 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify amine and bromine substituents, complemented by IR spectroscopy for functional group validation. X-ray crystallography (using SHELX software ) is critical for resolving positional isomerism and verifying the ethyl group’s orientation .

Q. What spectroscopic methods are most reliable for distinguishing between positional isomers in brominated pyrazole amines?

  • Methodological Answer : High-resolution NMR (1H^1 \text{H}, 13C^{13} \text{C}, and 15N^{15} \text{N}) is essential for differentiating isomers. For instance, 1H^1 \text{H}-NMR chemical shifts of the pyrazole ring protons vary significantly based on bromine substitution (C3 vs. C5 positions). X-ray crystallography provides unambiguous confirmation, as demonstrated in studies of related bromopyrazoles . Mass spectrometry (HRMS) further validates molecular formulae and fragmentation patterns .

Q. What are common side reactions encountered during the alkylation of 3-bromo-1H-pyrazol-5-amine to introduce the ethyl group, and how are they mitigated?

  • Methodological Answer : Over-alkylation (e.g., diethylation) and competing N- vs. O-alkylation are common issues. These are mitigated by using controlled stoichiometry of ethylating agents (e.g., ethyl iodide) and polar aprotic solvents (e.g., DMF) at low temperatures. Protecting group strategies, such as temporary Boc protection of the amine, can enhance selectivity, as seen in analogous pyrazole syntheses .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the synthesis of 3-bromo-1-ethyl-1H-pyrazol-5-amine derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, directing groups (e.g., electron-withdrawing substituents) on the pyrazole ring can guide bromination to the C3 position. One-pot reductive amination strategies, as reported for similar amines , enable sequential functionalization without isolating intermediates. Computational modeling (DFT) predicts reactive sites, aiding in optimizing reaction conditions .

Q. In computational studies of 3-bromo-1-ethyl-1H-pyrazol-5-amine, which quantum mechanical methods best predict its electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) accurately model electronic properties. These methods predict charge distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites, validated against experimental UV-Vis and cyclic voltammetry data . Solvent effects are incorporated using the PCM model for solution-phase reactivity studies .

Q. How do steric and electronic effects of the bromo and ethyl substituents influence the coordination chemistry of 3-bromo-1-ethyl-1H-pyrazol-5-amine in metal complexes?

  • Methodological Answer : The bromine atom’s electronegativity enhances ligand-metal σ-donation, while the ethyl group’s steric bulk affects coordination geometry. Studies on copper(II) phosphonates with pyrazole ligands show that substituents at C3 modulate complex stability and redox behavior . Single-crystal XRD and magnetic susceptibility measurements are used to correlate structure with catalytic or magnetic properties .

Q. When crystallographic data for 3-bromo-1-ethyl-1H-pyrazol-5-amine shows disorder in the ethyl group, how should researchers refine the structure using SHELX software?

  • Methodological Answer : In SHELXL, apply PART instructions to model disordered atoms and use restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Freeze occupancy factors during refinement if multiple conformations exist. Validation tools like ADDSYM check for missed symmetry, ensuring accurate disorder resolution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.